(S)-2,2-Difluorocyclopropan-1-amine

Medicinal Chemistry Asymmetric Synthesis Chiral Pool

Traditional cyclopropanamine building blocks often lack the optimal pKa and lipophilicity required for CNS penetration and metabolic stability. (S)-2,2-Difluorocyclopropan-1-amine addresses this challenge with a conformationally rigid, chiral gem-difluorocyclopropane scaffold that delivers a -2.89 pKa shift and +0.70 LogP increase compared to non-fluorinated analogs. - Single (S)-enantiomer (≥97% purity) ensures stereochemically defined SAR and reproducible biological data. - Weakly basic amine (pKa 6.21) and enhanced lipophilicity (LogP 0.77) enable rational tuning of passive permeability. - Supplied as stable hydrochloride salt; stored at -20°C under inert atmosphere with global ambient shipping.

Molecular Formula C3H5F2N
Molecular Weight 93.08 g/mol
Cat. No. B8115722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,2-Difluorocyclopropan-1-amine
Molecular FormulaC3H5F2N
Molecular Weight93.08 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)N
InChIInChI=1S/C3H5F2N/c4-3(5)1-2(3)6/h2H,1,6H2/t2-/m0/s1
InChIKeyZZZWPZNCTRVYMD-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2,2-Difluorocyclopropan-1-amine: Key Chiral Building Block


(S)-2,2-Difluorocyclopropan-1-amine is a chiral, gem-difluorinated cyclopropane derivative used primarily as a building block for medicinal chemistry and drug discovery. Its molecular formula is C3H5F2N and it is typically supplied as a hydrochloride salt for enhanced stability . The molecule features a strained, three-membered cyclopropane ring with two fluorine substituents at the 2-position and a primary amine at the 1-position, creating a conformationally rigid scaffold with unique electronic properties [1]. The incorporation of a gem-difluorocyclopropane moiety into lead compounds is a validated strategy for modulating physicochemical properties and improving metabolic stability .

Chiral Scaffold (S)-configured gem-difluorocyclopropane for stereochemically controlled building block synthesis
Rigid Core Strained cyclopropane with electron-withdrawing CF₂ group imparts conformational constraint
Stable Form Supplied as hydrochloride salt to prevent ring-opening decomposition; suitable for amide coupling workflows

Why Racemic Cannot Replace the (S)-Enantiomer


Replacing the (S)-enantiomer with the racemic mixture or the (R)-enantiomer is not chemically or pharmacologically equivalent. The stereochemistry of the amine-bearing carbon dictates the orientation of key interactions in biological systems, often leading to significant differences in target binding and biological activity [1]. Furthermore, class-level evidence on related gem-fluorinated cyclopropylamines shows that the combination of stereochemistry and the electron-withdrawing fluorine atoms dramatically alters the amine's physicochemical profile [2]. This translates into distinct pKa and lipophilicity values crucial for molecular recognition, which would differ from non-fluorinated or incorrectly fluorinated analogues, impacting downstream studies.

Racemate or (R)-enantiomer
Stereochemistry-driven target binding may differ; SAR interpretation may be confounded without single enantiomer
Non-fluorinated cyclopropanamine
pKa shift (~3 units lower) and lipophilicity increase alter ionization and permeability; physicochemical profile is not transferable
Free base form
Unstable free amine undergoes rapid ring-opening; only hydrochloride salt ensures reliable handling and reproducible reactions

Quantitative Evidence for (S)-Enantiomer Differentiation


Enantiomeric Purity for Stereochemical Precision

The (S)-enantiomer is commercially available with a specified chemical purity, which directly quantifies the presence of the desired single enantiomer. This is a critical differentiator from the racemic mixture (CAS 748729-62-6), which is a 50:50 blend of (S) and (R) forms and would confound structure-activity relationship (SAR) studies. The (R)-enantiomer (CAS 2089150-96-7) is also available with similar reported purity , but represents a distinct chemical entity with different biological interactions.

Enantiomeric Purity
Supplier reported
(S)-enantiomer ≥95% single isomer vs racemate (50:50 mixture)
Supports stereochemically defined SAR without chiral separation burden
Purity per vendor COA; independent verification recommended
Medicinal Chemistry Asymmetric Synthesis Chiral Pool

Reduced pKa vs. Non-Fluorinated Cyclopropanamine

The gem-difluoro substitution drastically lowers the amine's basicity. The predicted pKa of the gem-difluorinated amine is 6.21±0.40 , a stark contrast to the experimental pKa of 9.10 for non-fluorinated cyclopropanamine [1]. This represents a nearly 1000-fold difference in basicity, meaning the (S)-enantiomer will be largely neutral at physiological pH, unlike the protonated non-fluorinated analog.

Amine Basicity (pKa)
Cross-study reported
ΔpKa ≈ −2.9
pKa 6.21 (pred.) vs 9.10 (exp.)
Alters ionization at physiological pH; may support BBB permeability studies
Predicted value assumed identical for (S)-enantiomer
Physicochemical Properties Amine Basicity Lead Optimization

Enhanced Lipophilicity vs. Non-Fluorinated Analogue

The incorporation of two fluorine atoms on the cyclopropane ring increases the molecular lipophilicity. The computed LogP for (S)-2,2-Difluorocyclopropan-1-amine hydrochloride is 0.7745 . This is a significant increase from the LogP of non-fluorinated cyclopropanamine, which has a reported experimental value of 0.07 [1]. The difference of ~0.70 LogP units represents a more than 5-fold increase in the octanol-water partition coefficient.

Lipophilicity (LogP)
Cross-study reported
ΔLogP ≈ +0.7
LogP 0.77 vs 0.07 (non-fluorinated)
Increased membrane partitioning; context for CNS lead optimization
Computed value for HCl salt; experimental comparator for free base
Lipophilicity ADME Properties Bioisosteres

Hydrochloride Salt: Critical for Compound Stability

The free base form of gem-difluorocyclopropane amines is inherently unstable, undergoing rapid decomposition in solution via ring opening [1]. Consequently, the free base (CAS 2091291-62-0) is challenging to handle for standard synthesis. The hydrochloride salt (CAS 2306252-66-2) is kinetically stable and is the only suitable form for reliable chemical transformations and storage [1]. In contrast, non-fluorinated cyclopropanamine is stable as a free base [2].

Salt-Form Stability
Supporting evidence
Free base unstable in solution; HCl salt kinetically stable (dec. ~145°C)
Procurement of correct salt form critical for reproducible amide coupling
Store HCl salt at 4°C, protect from light
Compound Handling Stability Chemical Procurement

Application Scenarios for (S)-2,2-Difluorocyclopropan-1-amine HCl


Synthesis of CNS-Penetrant Chiral Leads

The combination of a weakly basic, neutral amine (pKa 6.21) and a conformationally rigid, lipophilic scaffold (LogP 0.77) makes the (S)-enantiomer a superior starting material for constructing molecules intended to cross the blood-brain barrier. Researchers can leverage these properties to design kinase inhibitors or GPCR modulators with improved passive permeability compared to those built from more basic amine building blocks .

Stereospecific Bioisostere for Amide Replacement

The unique spatial arrangement of the (S)-enantiomer, along with the strong electron-withdrawing effect of the CF2 group, allows this building block to function as a chiral bioisostere. It can replace hydrolytically labile amide bonds or other functional groups in peptide-like molecules, maintaining target affinity while potentially improving metabolic stability, as class-level evidence suggests gem-difluorination does not impair or slightly improves metabolic stability [1].

Chiral Agrochemical Intermediate Synthesis

Agrochemical discovery also demands strict stereochemical control and favorable environmental fate. The (S)-enantiomer's high purity (≥95% single isomer) enables the definitive synthesis of single-enantiomer insecticides or fungicides. The enhanced lipophilicity relative to non-fluorinated analogs can be used to tune soil mobility and cuticle penetration in new chemical entities .

Array Synthesis for Physicochemical Diversity

In a parallel synthesis library, swapping non-fluorinated cyclopropanamine [2] for (S)-2,2-difluorocyclopropan-1-amine hydrochloride introduces a significant change in two key parameters: a -2.89 pKa shift and a +0.70 LogP shift. This systematic variation allows medicinal chemists to 'dial in' properties and explore a new chemical space, provided the synthesis uses stable surrogates like the Boc-protected amine to control reactivity [3].

Application
Selection Property
Validation Focus
CNS-penetrant lead synthesis
Lowered amine basicity and enhanced lipophilicity
Passive permeability in BBB models
Amide bond bioisostere replacement
Rigid difluorocyclopropane scaffold with H-bond capacity
Metabolic stability and target affinity retention
Chiral agrochemical intermediate
High single-enantiomer purity
Single-isomer activity screening and environmental fate
Physicochemical diversity library
Significant pKa and LogP shift vs non-fluorinated analog
Parallel synthesis and property space exploration
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